molecular formula C23H47B B3275183 1-Bromotricosane CAS No. 62108-44-5

1-Bromotricosane

Cat. No.: B3275183
CAS No.: 62108-44-5
M. Wt: 403.5 g/mol
InChI Key: CUGDSQNIRNDFDX-UHFFFAOYSA-N
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Description

1-Bromotricosane is an organic compound with the molecular formula C23H47Br . It is a long-chain alkyl bromide, specifically a brominated derivative of tricosane. This compound is characterized by the presence of a bromine atom attached to the first carbon of the tricosane chain, making it a primary alkyl halide.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromotricosane can be synthesized through the bromination of tricosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that abstract a hydrogen atom from the tricosane, forming a tricosyl radical. This radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are carefully controlled to avoid over-bromination and to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromotricosane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. The most common reactions include nucleophilic substitution (both SN1 and SN2 mechanisms) and elimination reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium ethoxide (NaOEt) can be used. The reaction conditions vary depending on the nucleophile and the desired product.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, ethers, and other substituted tricosanes.

    Elimination Reactions: The major product is typically tricosene, an alkene.

Scientific Research Applications

1-Bromotricosane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain alkanes and alkenes.

    Biology: It serves as a model compound for studying the behavior of long-chain alkyl halides in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromotricosane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct displacement in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, its mechanism of action is less well understood but is thought to involve interactions with lipid membranes due to its long hydrophobic chain.

Comparison with Similar Compounds

  • 1-Bromoeicosane (C20H41Br)
  • 1-Bromodocosane (C22H45Br)
  • 1-Bromotetracosane (C24H49Br)

Comparison: 1-Bromotricosane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to shorter or longer chain alkyl bromides. Its melting and boiling points, solubility, and reactivity can differ significantly from those of its homologs, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-bromotricosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h2-23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDSQNIRNDFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316646
Record name 1-Bromotricosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-44-5
Record name 1-Bromotricosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62108-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromotricosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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